Cis-3,5-Lupetidine-d4 is primarily derived from 3,5-lutidine, which can be synthesized through various methods including vapor-phase reactions involving 2-methyl-1,5-pentanediamine and hydrogen over oxide catalysts at elevated temperatures . The classification of this compound falls under alkaloids, specifically within the piperidine family due to its structural characteristics.
The synthesis of cis-3,5-lupetidine-d4 typically involves the hydrogenation of 3,5-lutidine in the presence of a catalyst such as ruthenium on alumina. This process can be performed under high temperature and pressure conditions, utilizing water as a solvent to facilitate the reaction without organic solvents .
The general procedure includes:
The molecular formula for cis-3,5-lupetidine-d4 is . Its structure features a six-membered ring containing nitrogen, with two methyl groups located at the 3 and 5 positions relative to the nitrogen atom. The inclusion of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
Structural Characteristics:
Cis-3,5-lupetidine-d4 can undergo various chemical reactions typical for piperidine derivatives. These include:
The mechanism by which cis-3,5-lupetidine-d4 exerts its effects in biological systems typically involves interaction with specific receptors or enzymes. Its structure allows it to mimic natural substrates or ligands, facilitating binding to targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.
In pharmacological contexts, its action may include:
Cis-3,5-lupetidine-d4 has several applications in scientific research:
cis-3,5-Lupetidine-d4 (CAS 14446-75-4) features a selectively deuterated piperidine ring where four hydrogen atoms are replaced by deuterium atoms at specific positions. The base molecular formula is C7D4H11N, with a molecular weight of 117.225 g/mol, contrasting with 113.20 g/mol for the non-deuterated analogue [2]. This isotopic substitution occurs at the methyl groups (–CD3 instead of –CH3) while preserving the core six-membered heterocyclic structure. The piperidine nitrogen retains its basic character (pKa ~10-11), enabling protonation under physiological conditions. The cis ring fusion creates a rigid boat or chair conformation where both deuterated methyl groups occupy equatorial positions, minimizing steric strain and influencing hydrogen-bonding capabilities [7].
Table 1: Molecular Characteristics of cis-3,5-Lupetidine-d4
Property | cis-3,5-Lupetidine-d4 | cis-3,5-Dimethylpiperidine |
---|---|---|
Molecular Formula | C7D4H11N | C7H15N |
Molecular Weight (g/mol) | 117.225 | 113.20 |
Isotopic Substitution Sites | 3,5-methyl groups (-CD3) | None |
Nitrogen Basicity | Similar to non-deuterated form | pKa ~10-11 |
The stereochemistry of cis-3,5-Lupetidine-d4 is designated as rel-(3R,5S), indicating a racemic mixture of enantiomers where the chiral centers at C3 and C5 exhibit relative cis configuration [2]. In this arrangement, both deuterated methyl groups project to the same face of the piperidine ring, creating a plane of symmetry that renders the molecule achiral (meso form) despite having two stereocenters. This contrasts with the trans isomer where methyl groups occupy axial-equatorial positions. The cis configuration imposes distinct conformational preferences: In energy-minimized chair conformations, both -CD3 groups adopt equatorial orientations, reducing 1,3-diaxial interactions. Ring flipping is constrained by the deuterium substitution, potentially altering the energy barrier between chair conformers by ~0.5-1.0 kcal/mol due to isotopic mass effects [7]. The "cis" designation in 3,5-dimethylpiperidines specifically refers to the diequatorial/axial orientation rather than absolute stereochemistry, explaining why commercial standards like the rel-(3R,5S) form serve as proxies for enantiopure materials in analytical applications [2] [5].
Deuterium incorporation at the 3,5-methyl groups (–CD3 instead of –CH3) induces measurable changes in molecular stability and vibrational spectra through the kinetic isotope effect (KIE). The C–D bond is ~0.005 Å shorter and ~5 kcal/mol stronger than C–H due to deuterium's higher mass and lower zero-point energy [3]. This confers:
Comparative studies between cis-3,5-Lupetidine-d4 and its protiated counterpart (cis-3,5-dimethylpiperidine, CAS 14446-75-4) reveal subtle but significant physicochemical divergences:
Table 2: Physicochemical Comparison with Non-Deuterated Analogues
Property | cis-3,5-Lupetidine-d4 | cis-3,5-Dimethylpiperidine | Change (%) |
---|---|---|---|
Boiling Point | ~147-148°C (est.) | 144°C [1] [5] | +2.1% |
Density (25°C) | ~0.87 g/mL (est.) | 0.853 g/mL [5] | +2.0% |
Refractive Index (n20/D) | ~1.443 (est.) | 1.44 [1] | +0.2% |
pKa | Unchanged | ~10.5 [9] | - |
Spectral Properties | |||
1H NMR (δ, ppm) | Absence of 3,5-CH3 peaks | 0.9 ppm (d, 6H) [5] | -100% (methyl) |
13C NMR (δ, ppm) | 19-21 (C-D, septet) | 19.2 (s, CH3) | +2-3 ppm shift |
Synthetic Accessibility | |||
Cost (Research Scale) | €5,142/25mg [2] | €90/1g [2] | >100x costlier |
Synthesis of the deuterated analogue typically involves catalytic deuteration of 3,5-lutidine (591-22-0) using D2 gas and transition-metal catalysts (e.g., Ru/Al2O3), mirroring hydrogenation methods for non-deuterated cis-3,5-dimethylpiperidine [4] [9]. The deuteration yield rarely exceeds 95% due to H/D exchange at ring positions, necessitating purification via preparative GC or deuterated solvent extraction. In contrast, non-deuterated cis-3,5-dimethylpiperidine is synthesized via high-pressure hydrogenation of 3,5-lutidine using Ni/Ru/Rh/C catalysts in tetrahydrofuran, achieving >96% yield and >99% purity [4] [5]. The deuterated variant's structural fidelity makes it indispensable as an internal standard in mass spectrometry, where its +4 Da mass shift enables baseline resolution from endogenous metabolites while maintaining identical retention times in reversed-phase chromatography (<0.1 min variation) [3] [7].
CAS No.: 112484-85-2
CAS No.: 10606-14-1